molecular formula C21H23N3O4S B2855074 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415632-00-5

1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole

Cat. No. B2855074
CAS RN: 2415632-00-5
M. Wt: 413.49
InChI Key: DIDRUNLMAXUQKZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It has been studied for its antibacterial properties and was found to be a potent antibacterial agent against B. subtilis and E. coli .


Synthesis Analysis

The synthesis of this compound involves the use of reagents and conditions such as 10% Na2CO3/distilled water/stirring/4 hours; DMF/LiH/substituted-benzyl halides (IVa – k)/stirring/RT/4–5 h .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxane ring system, which is known for its significant anti-hepatotoxic and antibacterial activity . The molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol.

Future Directions

The compound has shown promising antibacterial properties, suggesting potential for development as an antibacterial agent . Future research could focus on optimizing its synthesis, further investigating its mechanism of action, and assessing its safety and efficacy in relevant biological models.

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-14(2)21-22-17-5-3-4-6-18(17)24(21)15-12-23(13-15)29(25,26)16-7-8-19-20(11-16)28-10-9-27-19/h3-8,11,14-15H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDRUNLMAXUQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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